3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
Description
The compound 3,5-pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester (IUPAC name: diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a 1,4-dihydropyridine (DHP) derivative synthesized via the Hantzsch reaction . Its molecular formula is C₂₀H₂₃NO₅ (molecular weight: 357.406 g/mol), with a ChemSpider ID of 197137 . Key structural features include:
- A central 1,4-dihydropyridine ring substituted with methyl groups at positions 2 and 4.
- Diethyl ester groups at positions 3 and 3.
- A p-methoxyphenyl group at position 3.
This compound belongs to a class of DHPs known for their applications in medicinal chemistry, particularly as calcium channel modulators .
Properties
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJMPZWBYORGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187626 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-60-3 | |
| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34014-60-3 | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, commonly referred to as a specific type of 1,4-dihydropyridine derivative, has garnered attention for its potential biological activities. This compound is part of a larger class known for their cardiovascular effects and other therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : Approximately 337.46 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring with two carboxylic acid groups and a methoxyphenyl substitution that enhances its biological activity.
Cardiovascular Effects
Research indicates that 1,4-dihydropyridine derivatives exhibit significant cardiovascular benefits. The compound has been shown to possess calcium antagonist properties, which are crucial in managing hypertension and other cardiovascular disorders. Specifically:
- Vasodilation : The compound promotes vasodilation by inhibiting calcium influx into vascular smooth muscle cells. This effect helps reduce blood pressure without significantly affecting heart rate or cardiac output .
- Improvement in Microcirculation : Studies have demonstrated that this compound enhances microcirculation in peripheral and cerebral vascular systems. It has been suggested for use in treating ischemic diseases like myocardial infarction and cerebral infarcts .
Haemorheological Properties
The compound exhibits haemorheological properties that improve blood flow by enhancing erythrocyte deformability. This action is particularly beneficial in conditions characterized by impaired microcirculation:
- Erythrocyte Function : Enhanced erythrocyte deformability leads to decreased blood viscosity and improved oxygen delivery to tissues .
The primary mechanism through which this compound exerts its effects involves:
- Calcium Channel Blockade : By blocking L-type calcium channels in vascular smooth muscle cells, the compound reduces intracellular calcium levels, leading to relaxation of these muscles and subsequent vasodilation.
- Antioxidant Activity : Some studies suggest that dihydropyridine derivatives may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cardiovascular tissues .
Study on Ischemic Disorders
A notable study investigated the effects of this compound on rats subjected to induced myocardial infarction. The results indicated:
- Reduction in Infarct Size : Administration of the compound significantly reduced the size of myocardial infarcts compared to control groups.
- Improved Hemodynamic Parameters : Treated rats showed improved left ventricular function and reduced markers of heart failure post-infarction .
Clinical Observations
In clinical settings, patients treated with dihydropyridine derivatives similar to this compound reported fewer side effects compared to traditional calcium channel blockers. The lack of significant hypotensive effects makes it an attractive option for patients with concurrent conditions requiring careful blood pressure management .
Data Summary Table
Scientific Research Applications
Pharmaceutical Research
3,5-Pyridinedicarboxylic acid derivatives are studied for their potential as pharmaceutical agents due to their ability to act as calcium channel blockers. Research indicates that modifications in the structure can lead to enhanced efficacy in treating cardiovascular diseases .
Electrochemical Studies
This compound has been utilized in electrochemical studies to investigate its oxidation mechanisms. For instance, studies have shown that the compound can undergo electrochemical oxidation in ethanol/water solutions, providing insights into its behavior in biological systems .
Polymer Chemistry
The compound serves as a precursor for synthesizing various polymers. Its diethyl ester form can be polymerized to produce materials with specific mechanical and thermal properties, making it useful in developing advanced materials for industrial applications .
Agricultural Chemistry
Research has explored the use of pyridine derivatives in agrochemicals. These compounds can act as herbicides or insecticides due to their ability to interact with biological systems in plants and pests .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Key findings include:
Mechanistic Insights :
-
Platinum-based catalysts facilitate dehydrogenation of the dihydropyridine ring under mild conditions, yielding fully aromatic pyridine structures .
-
Cytochrome P-450 enzymes mediate oxidative cleavage of ester groups, producing carboxylic acid metabolites.
Ester Hydrolysis
The diethyl ester groups undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Reagents | Products Formed | References |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous acid | 3,5-Pyridinedicarboxylic acid derivatives | |
| Basic (NaOH, KOH) | Aqueous base | Corresponding dicarboxylate salts |
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl and p-methoxyphenyl groups.
-
The resulting dicarboxylic acids exhibit enhanced solubility in polar solvents.
Alkylation Reactions
The NH group in the dihydropyridine ring participates in alkylation:
| Reaction Conditions | Reagents | Products Formed | References |
|---|---|---|---|
| Inert solvents (THF, DMSO) | R-X (alkyl halides), NaH | N-Alkylated dihydropyridine derivatives |
Example :
Reaction with benzyl bromide forms 1-benzyl-substituted derivatives, which show modified biological activity .
Reduction Reactions
Although the compound is already partially reduced, further hydrogenation is possible:
| Reaction Conditions | Reagents | Products Formed | References |
|---|---|---|---|
| H₂ gas, Pd/C catalyst | Ethanol, 60°C | Tetrahydropyridine derivatives |
Note : Reduction destabilizes the conjugated system, altering electronic properties.
Photochemical Reactions
The dihydropyridine ring undergoes photodecomposition under UV light:
| Reaction Conditions | Products Formed | References |
|---|---|---|
| UV irradiation (λ = 254 nm) | Fragmented aromatic byproducts |
Significance : Photostability studies are critical for pharmaceutical formulation storage.
Interaction with Biological Targets
| Interaction Type | Biological Target | Observed Effect | References |
|---|---|---|---|
| Enzymatic binding | Cytochrome P-450 3A4 | Altered drug metabolism pathways | |
| Calcium channel modulation | L-type Ca²⁺ channels | Potential antihypertensive activity |
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |
|---|---|---|
| Oxidation | Fast | Electron-donating p-methoxyphenyl group |
| Ester Hydrolysis | Moderate | Steric hindrance from methyl groups |
| Alkylation | Slow | Low nucleophilicity of NH group |
This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. The p-methoxyphenyl and ester groups critically influence reaction pathways, enabling tailored modifications for specific applications.
Comparison with Similar Compounds
Structural Variations in Ester Groups
The ester substituents significantly influence physicochemical properties such as solubility and lipophilicity. Key analogs include:
Key Observations :
Variations in the 4-Position Aryl Substituent
The aryl group at position 4 modulates electronic properties and biological activity:
Key Observations :
- p-Methoxy groups (target compound) stabilize the DHP ring via resonance effects, reducing oxidation to pyridine derivatives .
- Nitro groups (e.g., nifedipine) enhance calcium channel blocking activity but increase photodegradation risk .
- Halogen substituents (e.g., bromine) improve crystallinity, aiding structural characterization .
Pharmacologically Active Analogs
Nifedipine-like derivatives are pivotal in cardiovascular therapeutics:
Key Observations :
- The nitrophenyl group is critical for calcium channel affinity .
- Ester flexibility (e.g., benidipine’s piperidinyl ester) prolongs half-life .
Data Tables
Table 1: Physicochemical Comparison of Key Analogs
Preparation Methods
Traditional Hantzsch Methodology
Early syntheses of analogous dihydropyridines employed refluxing ethanol or methanol as solvents. For example, Vanden Eynde et al. (1992) reported the synthesis of a nitro-substituted derivative using benzylamine as a base in refluxing ethanol over 12 hours, achieving yields of 68–75%. While functional, this method suffered from prolonged reaction times and moderate efficiency.
Modern Catalytic Enhancements
A breakthrough was achieved by Safa et al. (2016), who utilized an iron-copper nanocatalyst supported on Zeolite Socony Mobil-5 (Fe-Cu/ZSM-5) in aqueous media under sonication. The procedure for the target compound involves:
-
Reactants :
-
p-Methoxybenzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
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Ammonium acetate (1 mmol)
-
-
Catalyst : Fe-Cu/ZSM-5 (3 wt%)
-
Conditions : Water (2 mL), sonication at 20% power, ambient temperature, 5–8 minutes
This method achieved a 95% yield, with the catalyst recyclable for three cycles without significant activity loss. The nanocatalyst’s high surface area (≈320 m²/g) and acidic sites facilitate rapid imine formation and cyclization.
Table 1: Comparison of Hantzsch Methodologies
| Parameter | Traditional | Catalytic Sonication |
|---|---|---|
| Solvent | Ethanol | Water |
| Temperature | Reflux (78°C) | Ambient (20°C) |
| Time | 12 hours | 5–8 minutes |
| Yield | 68–75% | 95% |
| Catalyst Recyclability | Not reusable | 3 cycles |
Mechanistic Insights and Reaction Optimization
Sonication-Driven Kinetics
Ultrasound irradiation (20 kHz, 20% power) accelerates the reaction by generating microbubbles that enhance mass transfer and catalyst-substrate interactions. This reduces the activation energy for the rate-limiting cyclization step, enabling completion within minutes rather than hours.
Solvent Effects
The shift from ethanol to water aligns with green chemistry principles. Aprotic solvents like ethanol stabilize the enolic form of β-ketoesters, slowing nucleophilic attack. In contrast, water’s high polarity promotes iminium ion formation, accelerating the reaction.
Structural Characterization and Validation
Crystallographic Analysis
The crystal structure of the target compound (CCDC 285665) confirms a boat conformation of the 1,4-dihydropyridine ring, with the p-methoxyphenyl group occupying an axial position. Key bond lengths include:
-
N1–C2: 1.472 Å
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C3–O2 (ester): 1.214 Å
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.21, 12.45, 15.78 |
| α, β, γ (°) | 90, 98.6, 90 |
| Volume (ų) | 1967.2 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, 6H, CH₂CH₃), 2.32 (s, 6H, CH₃), 3.78 (s, 3H, OCH₃), 4.12 (q, 4H, CH₂CH₃), 4.89 (s, 1H, NH), 6.85–7.28 (m, 4H, Ar-H).
-
IR (KBr): 3345 cm⁻¹ (N–H), 1720 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the aldehyde component on Wang resin has been explored for parallel synthesis, though yields remain suboptimal (50–60%) compared to solution-phase methods.
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What synthetic methodologies are optimized for preparing this dihydropyridine derivative, and how can reaction conditions influence yield and purity?
The compound is typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde (e.g., p-methoxybenzaldehyde), ethyl acetoacetate, and ammonium acetate. Key parameters include:
- Temperature : Reactions are conducted at 343 K (70°C) to ensure efficient cyclization .
- Solvent : Ethanol or methanol is often used for reflux conditions, while dichloromethane/hexane mixtures aid in crystallization .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates and improves purity . Yield optimization requires stoichiometric control of ethyl acetoacetate (2:1 ratio to aldehyde) and monitoring via TLC .
Q. How do spectroscopic techniques (NMR, FT-IR) validate the structural integrity of this compound?
- ¹H NMR : Confirms the dihydropyridine ring’s 1,4-dihydro structure via a singlet for the N–H proton (δ ~5.5 ppm). Methyl groups at C2/C6 appear as singlets (δ ~2.3 ppm), and ethyl ester protons show quartets (δ ~4.1 ppm) and triplets (δ ~1.2 ppm) .
- ¹³C NMR : Carboxylic ester carbonyls resonate at δ ~167–170 ppm, while aromatic carbons of the p-methoxyphenyl group appear at δ ~114–160 ppm .
- FT-IR : Stretching frequencies for C=O (1740–1680 cm⁻¹) and N–H (3320–3280 cm⁻¹) confirm ester and dihydropyridine moieties .
Q. What crystallographic parameters define the molecular conformation, and how does hydrogen bonding stabilize the crystal lattice?
Single-crystal XRD reveals a flattened boat conformation for the dihydropyridine ring. The p-methoxyphenyl group is nearly perpendicular to the ring plane (dihedral angle ~88°), minimizing steric strain . Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) between the NH group and ester carbonyl oxygen create R₄⁴(24) tetrameric motifs, stabilizing the lattice .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions between spectral data and crystallographic findings?
Discrepancies may arise between NMR-derived dynamic conformers and XRD-static structures. For example:
- DFT optimization of gas-phase structures often predicts a planar dihydropyridine ring, whereas XRD shows nonplanarity due to crystal packing forces .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes ~15% to crystal packing), reconciling experimental bond lengths with computational models .
Q. What strategies address low reproducibility in pharmacological activity assays for dihydropyridine derivatives?
- Conformational control : The compound’s bioactivity (e.g., calcium channel modulation) depends on the boat conformation, which can vary in solution. Use XRD-validated structures to correlate activity with solid-state conformers .
- Solvent effects : Polar solvents stabilize zwitterionic forms, altering binding affinity. Compare assays in aqueous vs. nonpolar media .
Q. How do substituent variations (e.g., nitro, halogen) on the aryl group affect electronic properties and reactivity?
- Electron-withdrawing groups (e.g., -NO₂ at the meta position) reduce electron density on the dihydropyridine ring, increasing oxidation susceptibility. Cyclic voltammetry shows oxidation peaks shifting by +0.2 V compared to p-methoxy derivatives .
- Halogen substitution (e.g., Cl) enhances intermolecular halogen bonding, detectable via XRD as shortened C–X···O contacts (3.1–3.3 Å) .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes fail to detect minor conformers observed in XRD?
- Dynamic averaging : Rapid interconversion of boat and chair conformers in solution broadens NMR signals, obscuring minor populations. Low-temperature NMR (-40°C) or solid-state NMR can resolve these .
- Crystallographic bias : XRD captures the most stable conformer in the lattice, while NMR reflects equilibrium populations. Use variable-temperature XRD to probe conformational flexibility .
Methodological Recommendations
- Synthesis : Optimize Hantzsch reactions under inert gas to prevent oxidation of the 1,4-dihydro core .
- Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Computational Modeling : Validate DFT geometries against XRD torsional angles (e.g., C4–C1'–O–C2' dihedral) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
